1-(4-Aminophenyl)-2-pyrrolidinemethanol
Overview
Description
1-(4-Aminophenyl)-2-pyrrolidinemethanol: is a chemical compound with the molecular formula C11H16N2O It is characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further substituted with an amino group and a hydroxymethyl group
Scientific Research Applications
Chemistry: 1-(4-Aminophenyl)-2-pyrrolidinemethanol is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules, making it valuable in the development of new materials and compounds.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features allow for the exploration of new pharmacophores and the development of compounds with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various industrial applications.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
Modifications of the pyrrolidine structure have been reported to alter the pharmacokinetic profile of related compounds .
Result of Action
The presence of the pyrrolidine ring and its derivatives in bioactive molecules suggests that this compound may have significant biological effects .
Biochemical Analysis
Biochemical Properties
[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in metabolic pathways, where it can act as a substrate or inhibitor. For example, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . Additionally, [1-(4-Aminophenyl)pyrrolidin-2-yl]methanol can bind to specific proteins, altering their conformation and activity, thereby influencing biochemical pathways.
Cellular Effects
The effects of [1-(4-Aminophenyl)pyrrolidin-2-yl]methanol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell lines, [1-(4-Aminophenyl)pyrrolidin-2-yl]methanol can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . This modulation can result in altered gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, [1-(4-Aminophenyl)pyrrolidin-2-yl]methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their activity. For example, it has been reported to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, [1-(4-Aminophenyl)pyrrolidin-2-yl]methanol can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in chromatin structure and gene transcription.
Temporal Effects in Laboratory Settings
The effects of [1-(4-Aminophenyl)pyrrolidin-2-yl]methanol can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that [1-(4-Aminophenyl)pyrrolidin-2-yl]methanol is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes . Long-term exposure to [1-(4-Aminophenyl)pyrrolidin-2-yl]methanol in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of [1-(4-Aminophenyl)pyrrolidin-2-yl]methanol vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, while at higher doses, it can lead to toxic or adverse effects. For instance, in rodent models, low doses of [1-(4-Aminophenyl)pyrrolidin-2-yl]methanol have been associated with improved metabolic parameters, whereas high doses have resulted in hepatotoxicity and renal dysfunction. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.
Metabolic Pathways
[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities . Additionally, [1-(4-Aminophenyl)pyrrolidin-2-yl]methanol can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby affecting the levels of metabolites and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of [1-(4-Aminophenyl)pyrrolidin-2-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of [1-(4-Aminophenyl)pyrrolidin-2-yl]methanol can influence its activity and function, as well as its potential interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-2-pyrrolidinemethanol typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine, followed by reduction of the nitro group to an amino group. The hydroxymethyl group is introduced through a subsequent reduction step. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(4-Aminophenyl)-2-pyrrolidinemethanol can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.
Reduction: The compound can be reduced further to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol or alkane derivatives.
Substitution: Formation of amide or sulfonamide derivatives.
Comparison with Similar Compounds
[1-(4-Hydroxyphenyl)pyrrolidin-2-yl]methanol: Similar structure but with a hydroxyl group instead of an amino group.
[1-(4-Methylphenyl)pyrrolidin-2-yl]methanol: Similar structure but with a methyl group instead of an amino group.
[1-(4-Chlorophenyl)pyrrolidin-2-yl]methanol: Similar structure but with a chlorine atom instead of an amino group.
Uniqueness: 1-(4-Aminophenyl)-2-pyrrolidinemethanol is unique due to the presence of both an amino group and a hydroxymethyl group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
[1-(4-aminophenyl)pyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-9-3-5-10(6-4-9)13-7-1-2-11(13)8-14/h3-6,11,14H,1-2,7-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNODKXGKFKOCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=C(C=C2)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701277823 | |
Record name | 1-(4-Aminophenyl)-2-pyrrolidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177908-38-2 | |
Record name | 1-(4-Aminophenyl)-2-pyrrolidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177908-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Aminophenyl)-2-pyrrolidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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